molecular formula C25H27N3O3S B2536585 3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(2-methoxyphenyl)thiourea CAS No. 851937-30-9

3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(2-methoxyphenyl)thiourea

Cat. No.: B2536585
CAS No.: 851937-30-9
M. Wt: 449.57
InChI Key: PERQTYRAHAWMPA-UHFFFAOYSA-N
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Description

3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(2-methoxyphenyl)thiourea is a complex organic compound that features a combination of furan, indole, and thiourea moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(2-methoxyphenyl)thiourea typically involves multi-step organic reactions. The process begins with the preparation of the furan and indole derivatives, followed by their coupling with thiourea under specific conditions. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various catalysts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(2-methoxyphenyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the furan or indole rings .

Scientific Research Applications

3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(2-methoxyphenyl)thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(2-methoxyphenyl)thiourea involves its interaction with specific molecular targets and pathways. The indole moiety, for example, is known to bind with high affinity to multiple receptors, influencing various biological processes. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(2-methoxyphenyl)thiourea is unique due to its combination of furan, indole, and thiourea moieties, which confer a distinct set of chemical and biological properties.

Biological Activity

The compound 3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(2-methoxyphenyl)thiourea is a thiourea derivative that has garnered attention for its potential biological activities. Thiourea compounds are known for their diverse pharmacological properties, including antibacterial, anticancer, and antioxidant effects. This article reviews the biological activity of this specific compound, supported by recent research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H22N2O3S\text{C}_{18}\text{H}_{22}\text{N}_2\text{O}_3\text{S}

This structure features a thiourea moiety, which is significant for its biological interactions. The presence of furan and indole rings contributes to its potential pharmacological effects.

Antimicrobial Activity

Thiourea derivatives have shown promising antimicrobial activities. The compound has been evaluated against various pathogenic bacteria and fungi.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)1 μg/mL
Candida albicans7.80 μg/mL
Escherichia coliInactive

Research indicates that compounds with similar structures exhibit strong antibacterial properties against resistant strains like MRSA, making them valuable in combating antibiotic resistance .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiourea derivatives. The compound was tested against several cancer cell lines, showing significant cytotoxic effects.

Cell Line IC50 (μM)
A549 (lung cancer)<10
MCF-7 (breast cancer)<15
HeLa (cervical cancer)<12

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation pathways . This compound's ability to target specific molecular pathways involved in tumor growth makes it a candidate for further development in cancer therapy.

Antioxidant Activity

The antioxidant capacity of thiourea derivatives is another area of interest. The compound demonstrated a strong ability to scavenge free radicals, with an IC50 value comparable to established antioxidants.

Assay Type IC50 (μg/mL)
DPPH Radical Scavenging45
ABTS Radical Scavenging52

These results suggest that this compound may protect cells from oxidative stress, contributing to its overall therapeutic profile .

Case Studies

Several studies have focused on the synthesis and biological evaluation of thiourea derivatives similar to the compound :

  • Antibacterial Efficacy : A study reported that a series of thioureas exhibited significant antibacterial activity against resistant bacterial strains, with some compounds achieving MIC values as low as 0.98 μg/mL against MRSA .
  • Cytotoxicity Against Cancer Cell Lines : Another investigation found that certain thiourea derivatives displayed IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .
  • Molecular Docking Studies : Computational studies have suggested that these compounds can effectively bind to target proteins involved in disease processes, which may enhance their therapeutic efficacy .

Properties

IUPAC Name

1-(furan-2-ylmethyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3S/c1-17-20(21-15-18(29-2)10-11-22(21)26-17)12-13-28(16-19-7-6-14-31-19)25(32)27-23-8-4-5-9-24(23)30-3/h4-11,14-15,26H,12-13,16H2,1-3H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERQTYRAHAWMPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)CCN(CC3=CC=CO3)C(=S)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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